2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid
Overview
Description
2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid is a complex organic compound that belongs to the class of quinoxaline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of quinoxaline-2-thiol with 3-(carboxyphenylmethylthio)benzyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, tetrahydrofuran.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted quinoxaline derivatives .
Scientific Research Applications
2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid can be compared with other similar compounds, such as:
Quinoxaline-2-thiol: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
3-(Carboxyphenylmethylthio)benzyl chloride: Another precursor, used in the synthesis of various quinoxaline derivatives.
Quinoxaline-2,3-dione:
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives .
Properties
IUPAC Name |
2-[3-[carboxy(phenyl)methyl]sulfanylquinoxalin-2-yl]sulfanyl-2-phenylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S2/c27-23(28)19(15-9-3-1-4-10-15)31-21-22(26-18-14-8-7-13-17(18)25-21)32-20(24(29)30)16-11-5-2-6-12-16/h1-14,19-20H,(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZJUJLDFZZQPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3N=C2SC(C4=CC=CC=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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